Astrophloxine
Overview
Description
Astrophloxine is a fluorescent imaging probe known for its ability to target antiparallel dimers. It is primarily used to detect aggregated amyloid-beta in brain tissue and cerebrospinal fluid samples from Alzheimer’s disease mice . This compound is also utilized as a positively charged probe to resolve cholesterol in solution on cell membranes .
Preparation Methods
Astrophloxine can be synthesized through various methods. One common approach involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to prepare a mother liquor with a concentration of 40 mg/mL . Another synthetic route involves the use of 1,1’-diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide as a starting material . Industrial production methods typically involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Astrophloxine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and water. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Astrophloxine has a wide range of scientific research applications, including:
Mechanism of Action
Astrophloxine acts as a positively charged probe that targets specific molecular structures. It binds to antiparallel dimers and aggregated amyloid-beta, allowing for the detection and imaging of these structures in biological samples . The molecular targets and pathways involved include the cell membrane microenvironment and the amyloid-beta aggregation pathway .
Comparison with Similar Compounds
Astrophloxine is unique in its ability to target antiparallel dimers and resolve cholesterol in solution. Similar compounds include:
Cy3: Another fluorescent dye used for labeling and imaging applications.
Indocarbocyanine: A dye with similar properties used in various imaging techniques.
Dihydroergocristine mesylate: Used for the symptomatic treatment of mental deterioration and as a vasodilator.
This compound stands out due to its specific targeting capabilities and its use in Alzheimer’s disease research.
Properties
IUPAC Name |
(2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNGKUSEZTBMB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14696-39-0 | |
Record name | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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